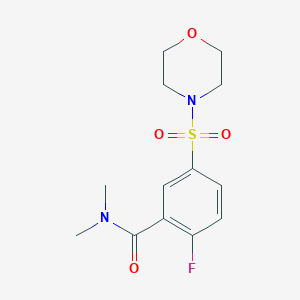![molecular formula C20H22N2O3 B5727939 N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide, also known as N-(4-morpholinylcarbonyl)phenyl)-3-phenylpropionamide or MCPP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MCPP is a synthetic compound that belongs to the class of amides and has a molecular weight of 338.4 g/mol.
作用机制
The exact mechanism of action of MCPP is not fully understood, but it is thought to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. MCPP may also act by modulating the activity of ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
MCPP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, as well as to inhibit the growth of cancer cells. MCPP has also been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals.
实验室实验的优点和局限性
One advantage of using MCPP in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. In addition, MCPP has been shown to have a number of potential applications in the field of medicine, which makes it an attractive target for research. However, one limitation of using MCPP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are a number of future directions that could be pursued in the study of MCPP. One area of research could be to further elucidate its mechanism of action, in order to design more targeted therapies. Another area of research could be to study its potential as an analgesic or anti-inflammatory agent in human clinical trials. Finally, MCPP could be further studied for its potential as an anticancer agent, with the goal of developing new cancer therapies.
合成方法
The synthesis of MCPP involves the reaction of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide(4-chlorophenyl)-3-phenylpropanamide with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by recrystallization. The yield of MCPP is typically around 50%.
科学研究应用
MCPP has been the subject of scientific research due to its potential applications in the field of medicine. One of the main areas of research is its potential as an analgesic, as it has been shown to have pain-relieving properties in animal models. MCPP has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, MCPP has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(11-6-16-4-2-1-3-5-16)21-18-9-7-17(8-10-18)20(24)22-12-14-25-15-13-22/h1-5,7-10H,6,11-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUNZKTXIKURQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylcarbonyl)phenyl]-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)

![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5727956.png)
![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)